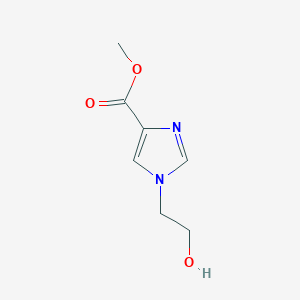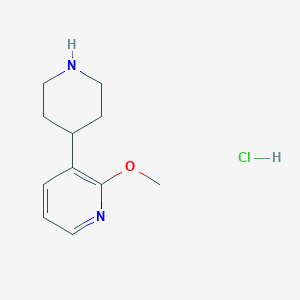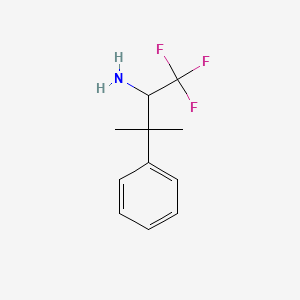
5-Hydroxyhydantoin-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyhydantoin-5-carboxamide is a derivative of hydantoin, a heterocyclic organic compound. It is an oxidation product of 2′-deoxycytidine, a nucleoside component of DNA. This compound is significant in the study of DNA damage and repair mechanisms, as it can be processed by DNA polymerases, potentially leading to mutagenic processes if not repaired .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhydantoin-5-carboxamide typically involves the oxidation of 2′-deoxycytidine. This can be achieved through various oxidative agents and conditions. For instance, electrochemical oxidation processes have been employed to simulate the oxidative modification of nucleic acids, leading to the formation of this compound .
Industrial Production Methods
The use of catalytic and non-catalytic amidation of carboxylic acid substrates is also a potential method for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyhydantoin-5-carboxamide primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly involving its hydroxy and carboxamide groups.
Common Reagents and Conditions
Common reagents for the oxidation of 2′-deoxycytidine to this compound include electrochemical oxidants and other oxidative agents. The reactions are typically conducted in phosphate buffers at various pH levels to control the reaction environment .
Major Products Formed
The major products formed from the oxidation of 2′-deoxycytidine include this compound and other degradation products such as monohydrated alloxan .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyhydantoin-5-carboxamide has several applications in scientific research:
Chemistry: It is used to study the oxidative damage and repair mechanisms of DNA.
Biology: In biological research, it is used to investigate the effects of oxidative stress on DNA and the subsequent cellular responses.
Medicine: The compound is relevant in medical research for understanding the mutagenic processes that can lead to diseases such as cancer.
Wirkmechanismus
The mechanism of action of 5-Hydroxyhydantoin-5-carboxamide involves its incorporation into DNA during replication. DNA polymerases can process this oxidized nucleotide, leading to potential mutations if not repaired. The compound interacts with various DNA repair enzymes, including DNA N-glycosylases, which recognize and excise the damaged base, initiating the base excision repair pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyhydantoin: Another oxidation product of nucleosides, similar in structure but lacking the carboxamide group.
5-Hydroxy-5-methylhydantoin: A methylated derivative of 5-Hydroxyhydantoin, also involved in DNA oxidation processes.
Monohydrated Alloxan: A degradation product formed alongside 5-Hydroxyhydantoin-5-carboxamide during oxidative reactions.
Uniqueness
This compound is unique due to its specific formation from 2′-deoxycytidine and its role in DNA damage and repair mechanisms. Its carboxamide group distinguishes it from other similar compounds, potentially affecting its interactions with DNA polymerases and repair enzymes .
Eigenschaften
Molekularformel |
C4H5N3O4 |
|---|---|
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10) |
InChI-Schlüssel |
AWGZFYKMJPRGRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(NC(=O)N1)(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


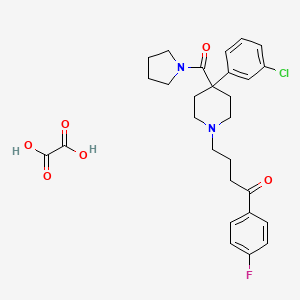



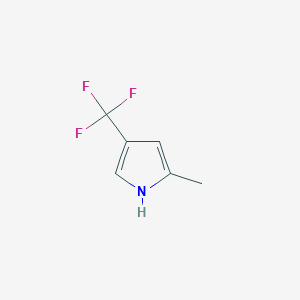
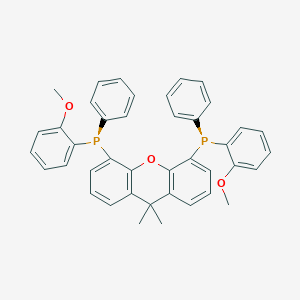

![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

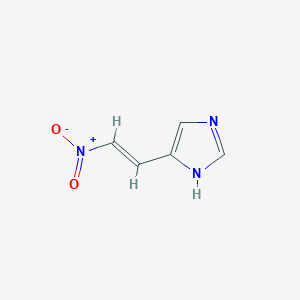
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
